molecular formula C32H20Br2N4O3S2 B2380552 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 391228-62-9

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2380552
CAS No.: 391228-62-9
M. Wt: 732.47
InChI Key: RIDUHBIGJGEVNM-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound featuring multiple functional groups, including bromophenyl, thiazolyl, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of 4-bromophenyl-1,3-thiazole, which is then coupled with benzamide derivatives under specific conditions. Common reagents used in these reactions include bromine, thionyl chloride, and various catalysts to facilitate the formation of the thiazole ring and subsequent coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br2N4O3S2/c33-23-9-1-19(2-10-23)27-17-42-31(35-27)37-29(39)21-5-13-25(14-6-21)41-26-15-7-22(8-16-26)30(40)38-32-36-28(18-43-32)20-3-11-24(34)12-4-20/h1-18H,(H,35,37,39)(H,36,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDUHBIGJGEVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br2N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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